molecular formula C9H11NO3 B118967 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate CAS No. 141895-75-2

2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate

Cat. No. B118967
M. Wt: 181.19 g/mol
InChI Key: YGWKYRQUJSUBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate, also known as MBYC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBYC is a carbamate derivative that is synthesized through a multi-step process.

Mechanism Of Action

The mechanism of action of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling.

Biochemical And Physiological Effects

2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate in lab experiments is its versatility as a building block for the synthesis of various compounds. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is also relatively easy to synthesize and purify, making it a useful tool for organic synthesis. However, one of the limitations of using 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate in lab experiments is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate. One area of research is the development of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate-based compounds with improved anticancer, antiviral, and antifungal activities. Another area of research is the development of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate-based materials with novel properties and applications. Additionally, the study of the mechanism of action of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate and its effects on various cellular processes is an important area of research that could lead to the development of new therapies for various diseases.

Synthesis Methods

2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is synthesized through a multi-step process that involves the reaction of 2-methylbut-3-yn-2-ol with propionyl chloride to form 2-methylbut-3-yn-2-yl propionate. This intermediate is then reacted with phosgene and ammonia to form 2-methylbut-3-yn-2-yl N-propionylcarbamate, which is subsequently reacted with ethyl chloroformate to yield 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate.

Scientific Research Applications

2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to exhibit anticancer, antiviral, and antifungal activities. In organic synthesis, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been used as a key intermediate in the synthesis of various compounds. In materials science, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been used as a building block for the synthesis of functional materials.

properties

CAS RN

141895-75-2

Product Name

2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-methylbut-3-yn-2-yl N-prop-2-enoylcarbamate

InChI

InChI=1S/C9H11NO3/c1-5-7(11)10-8(12)13-9(3,4)6-2/h2,5H,1H2,3-4H3,(H,10,11,12)

InChI Key

YGWKYRQUJSUBOE-UHFFFAOYSA-N

SMILES

CC(C)(C#C)OC(=O)NC(=O)C=C

Canonical SMILES

CC(C)(C#C)OC(=O)NC(=O)C=C

synonyms

Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethyl-2-propynyl ester (9CI)

Origin of Product

United States

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